![molecular formula C17H16N2O3 B4409962 N-(2-ethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4409962.png)
N-(2-ethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
描述
N-(2-ethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as EPOB or EPOB-DPA, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. EPOB is a benzoxazole derivative that has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders.
作用机制
EPOB exerts its therapeutic effects by inhibiting the activity of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival, and is dysregulated in many types of cancer. EPOB binds to the protein Dishevelled PDZ domain (Dvl PDZ), which is a key component of the Wnt/β-catenin signaling pathway, and prevents its interaction with the Frizzled receptor. This leads to the inhibition of downstream signaling events, including the stabilization and nuclear translocation of β-catenin.
Biochemical and Physiological Effects:
EPOB has been shown to have several biochemical and physiological effects. In cancer cells, EPOB inhibits cell proliferation and induces apoptosis, which is programmed cell death. Inflammatory cytokine production is also inhibited by EPOB, which reduces inflammation. EPOB has also been shown to have neuroprotective effects, reducing the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using EPOB in lab experiments are that it is a small molecule inhibitor that can be easily synthesized and has shown promising results in preclinical studies. However, the limitations of using EPOB are that it has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
未来方向
There are several future directions for the research on EPOB. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to optimize the synthesis of EPOB to improve its potency and selectivity. Additionally, the safety and efficacy of EPOB in clinical trials need to be further investigated to determine its potential as a therapeutic agent for human diseases.
科学研究应用
EPOB has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EPOB has shown promising results as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is involved in the development and progression of many types of cancer. EPOB has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines and chemokines. Additionally, EPOB has shown neuroprotective effects in preclinical models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-12-7-3-4-8-13(12)18-16(20)11-19-14-9-5-6-10-15(14)22-17(19)21/h3-10H,2,11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSWMZQWJFUDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。